Iclaprim - 192314-93-5

Iclaprim

Catalog Number: EVT-269991
CAS Number: 192314-93-5
Molecular Formula: C19H22N4O3
Molecular Weight: 354.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Iclaprim is a synthetic diaminopyrimidine derivative that acts as a selective inhibitor of bacterial dihydrofolate reductase (DHFR) [, , , ]. It belongs to the class of antibiotics known as diaminopyrimidines, similar to trimethoprim (TMP) [, , , , , , ]. Iclaprim is notable for its potent, extended-spectrum in vitro activity against a wide range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) [, , , , , , , ]. It demonstrates significantly greater potency compared to trimethoprim against various Gram-positive and Gram-negative pathogens [, , ]. Its potential clinical utility lies in treating severe bacterial infections, particularly those caused by drug-resistant Gram-positive pathogens [, , , ].

Synthesis Analysis

One novel and efficient synthesis route for Iclaprim starts with trimethoprim (TMP) as the starting material []. The key steps in this synthesis include:

  • Final Transformation: The final step involves removing protecting groups and other necessary modifications to yield Iclaprim. This synthetic route provides Iclaprim with a total yield of 21% [].

Mechanism of Action

Iclaprim exerts its antibacterial effect by inhibiting bacterial dihydrofolate reductase (DHFR) [, , , ]. DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of tetrahydrofolic acid [, , ]. Tetrahydrofolic acid, in turn, is a vital cofactor for various metabolic processes in bacteria, including the synthesis of purines, thymidylate, and some amino acids [, , ]. By binding to and inhibiting DHFR, Iclaprim disrupts the folate pathway, ultimately leading to the inhibition of DNA, RNA, and protein synthesis in bacteria [, ]. This disruption of vital biosynthetic pathways results in bacterial cell death []. Importantly, Iclaprim demonstrates a significantly higher binding affinity for bacterial DHFR compared to mammalian DHFR, conferring its selective toxicity towards bacteria [, ].

Physical and Chemical Properties Analysis
  • Solubility: Iclaprim is formulated for intravenous administration [, , , ], suggesting it is soluble in aqueous solutions for clinical use.
  • Stability: The successful development of a dried susceptibility system for Iclaprim [] implies its stability in a dry form.
  • Plasma Protein Binding: Iclaprim exhibits high plasma protein binding, approximately 93% [, ]. This property influences its distribution and elimination within the body.
Applications
  • Treatment of Complicated Skin and Skin Structure Infections (cSSSIs): Iclaprim has shown promising results in treating cSSSIs, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) [, , , ]. It demonstrates efficacy against a broad range of Gram-positive pathogens commonly implicated in cSSSIs [, , ].
  • Treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSIs): Iclaprim exhibits efficacy against various Gram-positive pathogens, including those resistant to other antibiotics, making it a potential candidate for treating ABSSSIs [, , , , , , ]. It has shown non-inferiority to vancomycin in clinical trials for ABSSSIs [, , ].
  • Treatment of Nosocomial Pneumonia: Iclaprim is under investigation for treating nosocomial pneumonia, particularly hospital-acquired bacterial pneumonia (HABP) and ventilator-associated bacterial pneumonia (VABP) [, , ]. Its activity against key respiratory pathogens, including drug-resistant strains, makes it a potential therapeutic option for these serious infections [].
  • Overcoming Trimethoprim Resistance: Iclaprim exhibits potent activity against trimethoprim-resistant bacterial strains, offering a potential solution for infections caused by these resistant pathogens [, ]. Its enhanced binding affinity for bacterial DHFR, even in the presence of mutations conferring trimethoprim resistance, contributes to its effectiveness [, ].
Future Directions
  • Optimization of Dosing Regimens: Research is needed to establish optimal dosing regimens for various infections, considering factors such as the severity of infection, pathogen susceptibility, and patient characteristics []. This is crucial to maximize efficacy while minimizing the risk of adverse effects.

Trimethoprim

Compound Description: Trimethoprim (TMP) is a diaminopyrimidine antibiotic that acts as a dihydrofolate reductase (DHFR) inhibitor, primarily targeting bacterial DHFR. [, , ] TMP is often used in combination with sulfamethoxazole (forming co-trimoxazole) for enhanced antibacterial activity. [, , ]

Sulfamethoxazole

Compound Description: Sulfamethoxazole is a sulfonamide antibiotic that inhibits dihydropteroate synthase, an enzyme involved in bacterial folate synthesis. [, ] It is frequently used in combination with trimethoprim to target two sequential steps in the folate pathway, enhancing efficacy. [, , ]

Relevance: While structurally dissimilar to Iclaprim, sulfamethoxazole is relevant due to its synergistic activity with diaminopyrimidines, including Iclaprim. [, , , ] Studies have demonstrated that the combination of Iclaprim and sulfamethoxazole exhibits synergistic effects against various Gram-positive bacteria, including Staphylococcus aureus and some Gram-negative bacteria. [, ] This synergy arises from their complementary mechanisms of action, inhibiting different steps in the bacterial folate synthesis pathway.

Co-trimoxazole

Compound Description: Co-trimoxazole is a combination antimicrobial drug containing trimethoprim and sulfamethoxazole in a fixed 1:5 ratio. [, ] This combination exhibits synergistic activity, effectively inhibiting bacterial folate synthesis and broadening the spectrum of activity compared to either drug alone. [, , ]

Vancomycin

Compound Description: Vancomycin is a glycopeptide antibiotic that inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycans. [, , , ] It is considered a drug of choice for treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens. [, ]

Relevance: Vancomycin serves as a crucial comparator in clinical trials evaluating the safety and efficacy of Iclaprim. [, , , , ] Multiple Phase 3 studies have demonstrated that Iclaprim exhibits non-inferiority to vancomycin in treating acute bacterial skin and skin structure infections (ABSSSIs). [, , ] While both drugs effectively target Gram-positive bacteria, they possess distinct mechanisms of action. [, , , ] Iclaprim, as a DHFR inhibitor, targets bacterial folate synthesis, while vancomycin disrupts cell wall synthesis. [, , , ] This difference in mechanism could be advantageous in certain clinical scenarios, such as managing infections caused by vancomycin-resistant strains or in patients who cannot tolerate vancomycin.

Linezolid

Compound Description: Linezolid is an oxazolidinone antibiotic that inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit. [, ] It is primarily effective against Gram-positive bacteria, including MRSA, vancomycin-resistant Enterococcus (VRE), and penicillin-resistant Streptococcus pneumoniae. [, ]

Properties

CAS Number

192314-93-5

Product Name

Iclaprim

IUPAC Name

5-[(2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl)methyl]pyrimidine-2,4-diamine

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C19H22N4O3/c1-24-15-8-11(7-12-9-22-19(21)23-18(12)20)13-5-6-14(10-3-4-10)26-16(13)17(15)25-2/h5-6,8-10,14H,3-4,7H2,1-2H3,(H4,20,21,22,23)

InChI Key

HWJPWWYTGBZDEG-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C=CC(O2)C3CC3)C(=C1)CC4=CN=C(N=C4N)N)OC

Solubility

Soluble in DMSO

Synonyms

AR-100; AR100; AR 100; RO-482622; RO 482622; RO482622; RO-48-2622; AR-100.001; Iclaprim.

Canonical SMILES

COC1=C(C2=C(C=CC(O2)C3CC3)C(=C1)CC4=CN=C(N=C4N)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.